SR-3677: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK-II Inhibitor
SR-3677: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK-II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). This document provides a comprehensive overview of the mechanism of action of SR-3677, focusing on its molecular interactions, downstream signaling effects, and its role in cellular processes, particularly mitophagy. Quantitative data, detailed experimental protocols, and visual representations of the signaling pathways are presented to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Selective ROCK-II Inhibition
SR-3677 functions as a potent and selective inhibitor of both ROCK-I and ROCK-II, with a significantly higher affinity for ROCK-II.[1][2][3] The primary mode of action involves the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[4] This selectivity is attributed to the specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface of the ROCK-II kinase pocket.[5]
Quantitative Inhibition Data
| Target | IC50 (nM) | Assay Type | Reference |
| ROCK-II | 3 | Enzyme-based | [1][3][5] |
| ROCK-I | 56 | Enzyme-based | [1][3][5] |
Downstream Signaling Pathway: Modulation of the Cytoskeleton and Mitophagy
The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cell morphology, migration, and cytoskeletal dynamics.[6][] ROCK kinases, upon activation by the small GTPase RhoA, phosphorylate several downstream targets, most notably Myosin Light Chain (MLC) and LIM kinase (LIMK).[8] Phosphorylation of MLC leads to increased actin-myosin contractility, while phosphorylation of LIMK results in the stabilization of actin filaments.[8]
By inhibiting ROCK-II, SR-3677 effectively disrupts these processes. A key consequence of ROCK inhibition by SR-3677 is the upregulation of mitophagy, the selective degradation of damaged mitochondria by autophagy.[9] This is achieved through the enhanced recruitment of the E3 ubiquitin ligase Parkin to depolarized mitochondria, a crucial step in initiating the mitophagy cascade.[9]
Caption: SR-3677 inhibits ROCK-II, leading to downstream effects on the cytoskeleton and promotion of mitophagy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.
Methodology:
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Kinase System: Assays are performed using a commercially available STK2 kinase system.
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Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a microplate.
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Compound Addition: 20 nL of SR-3677 at various concentrations is dispensed into the wells.
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Reaction Initiation: The reaction is started by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.
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Incubation: The reaction is incubated for 4 hours at room temperature.
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Detection: The reaction is stopped by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer. The signal is then read on a compatible plate reader.[5]
Parkin Recruitment Assay
Objective: To assess the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria.
Methodology:
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Cell Line: HeLa cells stably expressing GFP-Parkin are commonly used.
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Treatment: Cells are pre-treated with either DMSO (vehicle control) or 0.5 µM SR-3677 for 2 hours.
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Mitochondrial Depolarization: Mitochondrial damage is induced by adding 10 µM CCCP for 1 hour.
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Immunostaining: Cells are fixed and immunostained for relevant mitochondrial markers (e.g., TOM20) and GFP-Parkin is visualized.
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Imaging and Quantification: Images are acquired using fluorescence microscopy, and the percentage of cells showing Parkin co-localization with mitochondria is quantified.[9]
Caption: Experimental workflow for the Parkin recruitment assay.
Conclusion
SR-3677 is a valuable research tool for investigating the roles of ROCK-II in various cellular processes. Its high potency and selectivity make it a precise instrument for dissecting the downstream consequences of ROCK-II inhibition. The established link between SR-3677 and the enhancement of mitophagy opens avenues for exploring its therapeutic potential in conditions where mitochondrial dysfunction is a key pathological feature. The provided data and protocols serve as a foundational guide for researchers aiming to utilize SR-3677 in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SR-3677 | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 8. oncotarget.com [oncotarget.com]
- 9. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
